

The Discovery and Development of AST5902 Trimesylate: A Third-Generation EGFR Inhibitor

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Compound of Interest

Compound Name: AST5902 trimesylate

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AST5902 trimesylate is the principal and pharmacologically active metabolite of alflutinib (also known as furmonertinib and AST2818), a highly potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Alflutinib is approved in China for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AST5902 and its parent compound, alflutinib. It includes a summary of key quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.

Introduction

The development of EGFR TKIs has revolutionized the treatment of a subset of NSCLC patients whose tumors harbor activating EGFR mutations. However, the efficacy of first and second-generation EGFR TKIs is often limited by the emergence of the T790M resistance mutation. Third-generation EGFR TKIs were designed to overcome this resistance mechanism while sparing wild-type EGFR, thereby reducing off-target toxicities. Alflutinib is a novel, irreversible third-generation EGFR TKI that has demonstrated significant clinical activity in patients with EGFR T790M-mutated NSCLC. Following oral administration, alflutinib is metabolized to AST5902, which is a major circulating and active metabolite that contributes significantly to the overall efficacy of the drug.

Discovery and Preclinical Development

Discovery

The discovery of alflutinib and its active metabolite AST5902 was driven by the need for effective therapies against T790M-positive NSCLC. The chemical structure of alflutinib was optimized to provide potent and selective inhibition of mutant EGFR. Preclinical studies have primarily focused on the parent drug, alflutinib, with the understanding that its in vivo activity is mediated by both the parent compound and its active metabolite, AST5902.

In Vitro Activity

While specific IC50 values for AST5902 are not extensively reported in publicly available literature, preclinical data for alflutinib (furmonertinib) demonstrate its potent and selective activity against clinically relevant EGFR mutations.

Table 1: In Vitro Inhibitory Activity of Alflutinib against EGFR Mutations

EGFR Mutation	Cell Line	IC50 (nM)
G719S	Ba/F3	12.4
L861Q	Ba/F3	3.8
S768I	Ba/F3	21.6
Exon 20 insertion (S768_D770dup)	Unknown	11
Exon 20 insertion (A767_V769dup)	Unknown	14
Exon 20 insertion (N771_H773dup)	Unknown	20

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various EGFR-mutant cell lines.

Methodology:

- **Cell Culture:** Ba/F3 murine pro-B cells are stably transfected to express various human EGFR mutations. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate antibiotics.
- **Assay Procedure:**
 - Cells are seeded in 96-well plates at a density of 5,000 cells per well.
 - The test compound (alflutinib or AST5902) is serially diluted and added to the wells.
 - Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
 - Cell viability is assessed using a commercial MTS or MTT assay kit according to the manufacturer's instructions.
 - Absorbance is measured using a microplate reader.
- **Data Analysis:** The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Pharmacokinetics

Metabolism and Drug-Drug Interactions

Alflutinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to form its active metabolite, AST5902.^[1] Both alflutinib and AST5902 contribute to the pharmacological activity in vivo.^[1] Co-administration of alflutinib with strong inducers of CYP3A4, such as rifampicin, can significantly decrease the exposure of alflutinib and, to a lesser extent, AST5902.^[1] Therefore, concomitant use of strong CYP3A4 inducers should be avoided during alflutinib treatment.^[1]

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy volunteers and patients with NSCLC have characterized the absorption, distribution, metabolism, and excretion of alflutinib and AST5902.

Table 2: Pharmacokinetic Parameters of Alflutinib and AST5902 in Healthy Volunteers (Single 80 mg dose)

Parameter	Alflutinib	AST5902
Tmax (h)	~3-6	~10
Cmax (ng/mL)	~25.4 - 39.6	~6.58
AUC0-∞ (h*ng/mL)	~843 - 1110	~572
t1/2 (h)	~34-41	~58

Experimental Protocols

Objective: To evaluate the pharmacokinetics of alflutinib and its metabolite AST5902.

Methodology:

- Study Design: A single-center, open-label, single-dose, two-period crossover study.
- Participants: Healthy male volunteers meeting the inclusion and exclusion criteria.
- Treatment: A single oral dose of 80 mg alflutinib administered under fasting and fed conditions.
- Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration.
- Bioanalysis: Plasma concentrations of alflutinib and AST5902 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.

Clinical Development

Clinical Efficacy

Phase I and II clinical trials have demonstrated the significant anti-tumor activity of alflutinib in patients with advanced NSCLC harboring the EGFR T790M mutation who have progressed on prior EGFR TKI therapy.

Table 3: Efficacy of Alflutinib in EGFR T790M-Positive NSCLC (Phase IIb Study - NCT03452592)[2]

Endpoint	Result
Objective Response Rate (ORR)	73.6% (95% CI: 67.3–79.3)
Disease Control Rate (DCR) at 12 weeks	82.3% (95% CI: 76.6-87.1)
Median Progression-Free Survival (PFS)	7.6 months (95% CI: 7.0–NA)

Safety and Tolerability

Alflutinib has shown a manageable safety profile in clinical trials. The most common adverse events are generally mild to moderate in severity.

Table 4: Common Treatment-Related Adverse Events (Phase IIb Study - NCT03452592)[2]

Adverse Event	Incidence (%)
Increased aspartate aminotransferase	15.0
Upper respiratory tract infection	15.0
Cough	15.0

Experimental Protocols

Objective: To assess the efficacy and safety of alflutinib in patients with EGFR T790M-mutated NSCLC.

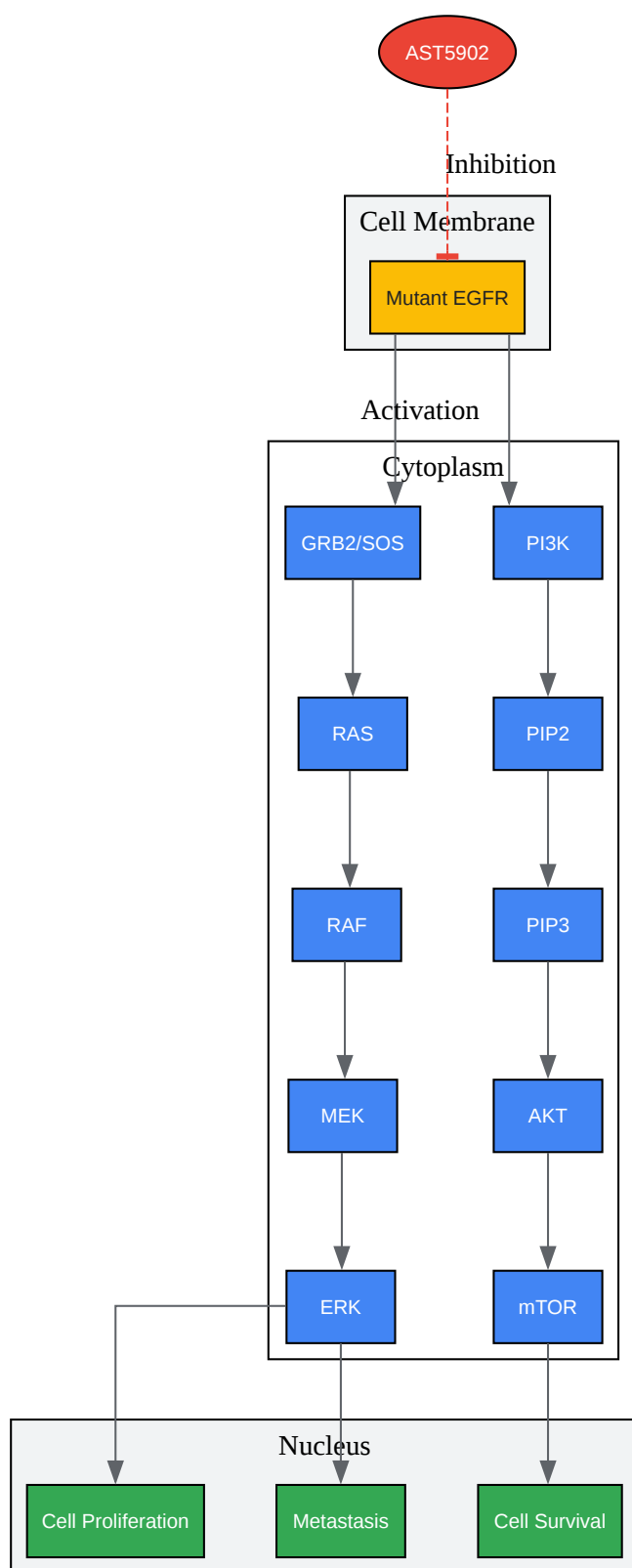
Methodology:

- Study Design: A multicenter, single-arm, open-label study.

- **Patient Population:** Patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation who have progressed after first or second-generation EGFR-TKI therapy.
- **Intervention:** Alflutinib 80 mg administered orally once daily.
- **Primary Endpoint:** Objective response rate (ORR) as assessed by an independent radiological review committee according to RECIST 1.1.
- **Secondary Endpoints:** Disease control rate (DCR), duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.
- **Safety Assessment:** Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Signaling Pathway and Mechanism of Action

AST5902, as the active metabolite of alflutinib, exerts its anti-tumor effect by irreversibly inhibiting the kinase activity of mutant EGFR. This blockade prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation, survival, and metastasis, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.



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Caption: EGFR Signaling Pathway Inhibition by AST5902.

Conclusion

AST5902 trimesylate, the active metabolite of alflutinib, is a key contributor to the clinical efficacy of this third-generation EGFR TKI. The development of alflutinib and the understanding of the pharmacological role of AST5902 represent a significant advancement in the treatment of EGFR T790M-mutated NSCLC. The potent and selective inhibition of mutant EGFR, coupled with a manageable safety profile, positions alflutinib as an important therapeutic option for this patient population. Further research may focus on the specific contributions of AST5902 to the overall activity and potential for overcoming other resistance mechanisms.

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